Field: Environmental Science
Method: The MOFs are developed using a hydrothermal technique.
Results: The synthesized MOFs have improved fluoride adsorption quantities of 4.88 and 4.91 mg g −1, respectively.
Field: Chemistry
Field: Organic Chemistry
Application: The compound could potentially be used in Friedel-Crafts acylation of benzene derivatives using various catalysts.
Method: The reaction involves the synthesis of monoacylated products from the reaction between arenes and acyl chlorides or anhydrides.
Field: Physical Chemistry
Application: The compound could potentially be involved in the study of the thermal behavior of dicarboxylic acids.
Method: The study involves heating the dicarboxylic acids and observing the reactions that occur.
Application: Dicarboxylic acids, including potentially “4-Fluorobenzene-1,3-dicarboxylic acid”, play a significant role in atmospheric chemistry.
Method: The study involves the analysis of atmospheric aerosols and the identification of dicarboxylic acids.
4-Fluorobenzene-1,3-dicarboxylic acid features a benzene ring substituted with two carboxylic acid groups at the 1 and 3 positions and a fluorine atom at the para position (4-position). This compound is classified as an aromatic dicarboxylic acid and is recognized for its role as an intermediate in the production of other chemicals, particularly isophthalic acid .
The reactivity of 4-fluorobenzene-1,3-dicarboxylic acid primarily involves nucleophilic substitution reactions due to the presence of the fluorine atom. The fluorine can be replaced by various nucleophiles, such as amines, leading to the formation of substituted aryl amines. This characteristic makes it a valuable intermediate in organic synthesis .
Synthesis of 4-fluorobenzene-1,3-dicarboxylic acid typically involves several steps:
4-Fluorobenzene-1,3-dicarboxylic acid has several applications:
Several compounds share structural similarities with 4-fluorobenzene-1,3-dicarboxylic acid. Here are a few notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Sulfobenzene-1,3-dicarboxylic Acid | C8H6O7S | Contains a sulfonic group; used in dye chemistry. |
3-Fluorobenzene-1,2-dicarboxylic Acid | C8H5FO4 | Similar structure but different substitution pattern; potential use in pharmaceuticals. |
4-(4-Fluorobenzoyl)benzene-1,3-dicarboxylic Acid | C15H9FO5 | A larger molecule with additional functional groups; used in advanced material synthesis. |
The uniqueness of 4-fluorobenzene-1,3-dicarboxylic acid lies in its specific substitution pattern and the presence of both carboxylic acid and fluorine functionalities. This combination provides distinct reactivity profiles that are advantageous in synthetic organic chemistry compared to its analogs.